Prmt5-IN-18
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Overview
Description
Prmt5-IN-18 is a novel inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of arginine residues on histone and non-histone proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and other diseases where PRMT5 is implicated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-18 typically involves a series of organic reactions, including condensation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Prmt5-IN-18 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Prmt5-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PRMT5 in various biochemical pathways.
Biology: Helps in understanding the biological functions of PRMT5, including its role in gene expression and cell differentiation.
Medicine: Investigated as a potential therapeutic agent for treating cancers, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
Prmt5-IN-18 exerts its effects by inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, thereby affecting various cellular processes such as gene expression, RNA processing, and signal transduction. The molecular targets and pathways involved include histones H4R3, H3R2, H3R8, and H2AR3, as well as non-histone proteins .
Comparison with Similar Compounds
Similar Compounds
PRMT5 Inhibitors: Other inhibitors of PRMT5 include pemrametostat and 3039-0164, which also target the methyltransferase activity of PRMT5
PRMT1 Inhibitors: Compounds like DCLX069 and DCLX078 inhibit PRMT1, another member of the PRMT family.
Uniqueness
Prmt5-IN-18 is unique due to its specific binding affinity and inhibitory activity against PRMT5. Unlike some other inhibitors, it does not compete with S-adenosyl methionine (SAM) for binding, which may result in fewer off-target effects and improved therapeutic efficacy .
Properties
Molecular Formula |
C32H42N4O4 |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
1-ethyl-4-[(2R)-2-hydroxy-2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]ethyl]-8-(2-methoxy-7-azaspiro[3.5]nonane-7-carbonyl)-2,3-dihydro-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C32H42N4O4/c1-3-34-14-15-36(21-29(37)27-16-22-6-4-5-7-24(22)20-33-27)31(39)26-9-8-23(17-28(26)34)30(38)35-12-10-32(11-13-35)18-25(19-32)40-2/h4-9,17,25,27,29,33,37H,3,10-16,18-21H2,1-2H3/t27-,29+/m0/s1 |
InChI Key |
BWPMFVYROSUWOV-LMSSTIIKSA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C2=C1C=C(C=C2)C(=O)N3CCC4(CC3)CC(C4)OC)C[C@H]([C@@H]5CC6=CC=CC=C6CN5)O |
Canonical SMILES |
CCN1CCN(C(=O)C2=C1C=C(C=C2)C(=O)N3CCC4(CC3)CC(C4)OC)CC(C5CC6=CC=CC=C6CN5)O |
Origin of Product |
United States |
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